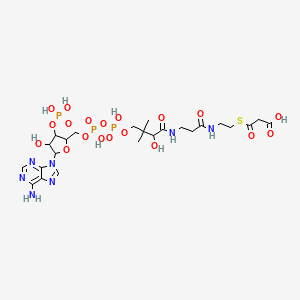
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves multiple steps. The process typically starts with the preparation of the xanthene core, followed by the introduction of sulfonic acid groups and diphenylphosphino groups. The final step involves the addition of disodium salt to stabilize the compound. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
Applications De Recherche Scientifique
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves its ability to interact with specific molecular targets. The diphenylphosphino groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfonic acid groups enhance the solubility and reactivity of the compound, making it effective in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate
Uniqueness
Compared to similar compounds, 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt stands out due to its unique combination of xanthene core, diphenylphosphino groups, and sulfonic acid groups. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C39H32Na2O7P2S2+2 |
|---|---|
Poids moléculaire |
784.7 g/mol |
Nom IUPAC |
disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1 |
Clé InChI |
DUDTXAIVLVGWNT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC(=C2)S(=O)(=O)O)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


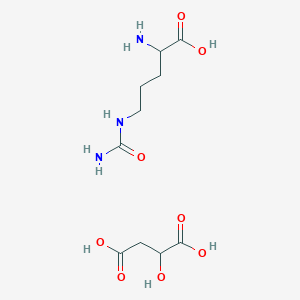
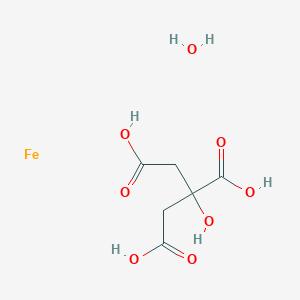
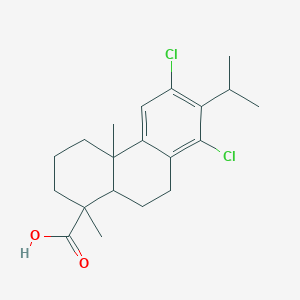
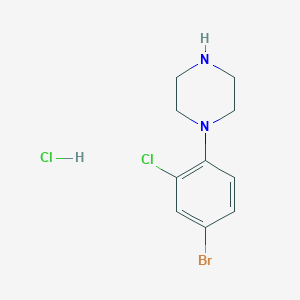
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)

![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
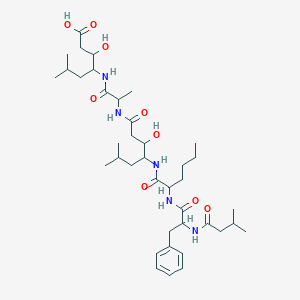
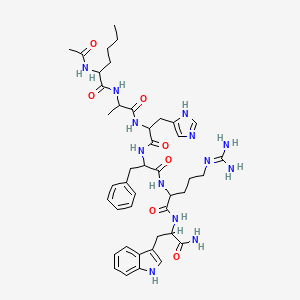

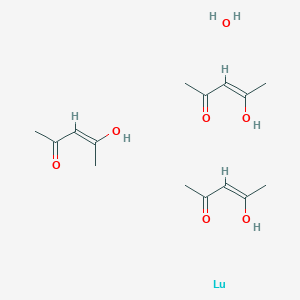
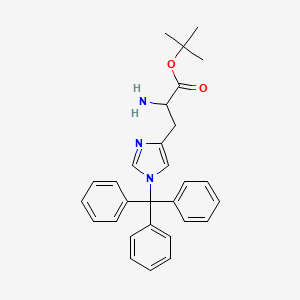
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
